molecular formula C6H2BrF3IN B578630 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine CAS No. 1214383-73-9

3-Bromo-2-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B578630
CAS No.: 1214383-73-9
M. Wt: 351.893
InChI Key: IJGZDDNOUMMMJW-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various chemical and pharmaceutical applications.

Mechanism of Action

Target of Action

It is known that the compound can cause toxicity, specifically targeting the respiratory system .

Mode of Action

It is known to participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds. In these reactions, a boron reagent is coupled with a halide using a palladium catalyst .

Biochemical Pathways

It is known that the compound can participate in free radical reactions . In these reactions, a molecule (in this case, 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine) donates or accepts an electron, forming a free radical that can engage in further reactions.

Pharmacokinetics

It is known that the compound is considered hazardous and can cause acute oral and dermal toxicity, as well as acute inhalation toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored away from strong oxidizing agents, light, heat, and air to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 3-bromo-5-iodopyridine, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where pyridine derivatives are treated with bromine, iodine, and trifluoromethylating agents. These reactions are often carried out in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Formation of new pyridine derivatives with different functional groups.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation and Reduction Reactions: Formation of pyridine derivatives with altered oxidation states.

Scientific Research Applications

3-Bromo-2-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-iodopyridine

Comparison: 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms along with the trifluoromethyl group. This combination of substituents provides distinct reactivity and chemical properties compared to similar compounds. For instance, 2-Bromo-5-(trifluoromethyl)pyridine lacks the iodine atom, which affects its reactivity in coupling reactions .

Properties

IUPAC Name

3-bromo-2-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGZDDNOUMMMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673557
Record name 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214383-73-9
Record name 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214383-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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